5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopentyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(7-4-2-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEXUVGWEXTESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Oxidation Reactions
CMPCA undergoes oxidation at both the pyrazole ring and substituents:
Key Findings :
-
Decarboxylation under strong oxidative conditions yields 5-cyclopentyl-1-methylpyrazole, retaining the heterocyclic core.
-
Ring oxidation is less common due to the stability imparted by the cyclopentyl group .
Reduction Reactions
Reductive modifications target the carboxylic acid and unsaturated bonds:
| Target | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Carboxylic Acid | LiAlH₄ (anhydrous THF) | 3-(Hydroxymethyl)pyrazole derivative | ~75% (estimated) |
| Pyrazole Ring | H₂/Pd-C (high pressure) | Partially saturated pyrazoline | Low selectivity |
Mechanistic Insight :
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol without disrupting the pyrazole ring.
-
Catalytic hydrogenation of the pyrazole ring is challenging due to aromatic stability.
Substitution Reactions
Electrophilic substitution occurs preferentially at the pyrazole ring’s 4-position:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-CMPCA | >90% at C4 |
| Cl₂ (gas) | FeCl₃ catalyst, RT | 4-Chloro-CMPCA | Moderate |
Structural Influence :
-
The cyclopentyl group at C5 sterically hinders substitution at C3/C5, favoring C4 .
-
Nitration proceeds via a nitronium ion intermediate, with regioselectivity confirmed by NMR .
Esterification and Amidation
The carboxylic acid group is readily derivatized:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Methyl Ester | SOCl₂/MeOH | Methyl 5-cyclopentyl-1-methylpyrazole-3-carboxylate | Prodrug synthesis |
| Amide Formation | EDCI/HOBt, R-NH₂ | CMPCA amides (e.g., benzylamide) | Enzyme inhibitor candidates |
Optimized Conditions :
-
Esterification achieves >85% yield using SOCl₂ as a catalyst.
-
Amidation requires coupling agents like EDCI to activate the carboxylate.
Biological Activity and Mechanistic Relevance
CMPCA acts as a D-amino acid oxidase (DAAO) inhibitor , increasing synaptic D-serine levels by blocking its degradation. This inhibition occurs via competitive binding to the enzyme’s active site, where the carboxylic acid group interacts with arginine residues.
Structure-Activity Relationship (SAR) :
-
The cyclopentyl group enhances hydrophobic interactions with DAAO’s binding pocket.
-
Methyl substitution at N1 prevents tautomerization, stabilizing the bioactive conformation .
Comparative Reactivity with Analogues
| Compound | Oxidation Susceptibility | Reduction Yield | Substitution Site |
|---|---|---|---|
| 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid | Moderate (C5 oxidation) | 75% (carboxylic acid) | C4 (preferred) |
| 1-Cyclopentyl-3-methylpyrazole-5-carboxylic acid | High (ring oxidation) | 60% | C4/C2 |
| Unsubstituted Pyrazole-3-carboxylic acid | High | 50% | C4/C5 |
Trends :
-
Bulky cyclopentyl groups reduce ring oxidation but enhance steric directing in substitution .
-
Methyl substitution at N1 improves stability under acidic conditions.
Industrial and Environmental Considerations
-
Scalability : Continuous-flow reactors improve yield in esterification steps.
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Sustainability : Bio-based solvents (e.g., cyclopentyl methyl ether) replace toluene in large-scale syntheses.
Scientific Research Applications
Medicinal Chemistry
5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid has been investigated for its potential as an enzyme inhibitor. It primarily interacts with specific molecular targets, acting as an inhibitor by binding to the active sites of enzymes, thus blocking their activity. Notably, it has shown promise as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in glycolysis, demonstrating nanomolar inhibition potency in cancer cell lines such as MiaPaCa-2 and A673.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Aspergillus niger, highlighting its potential utility in treating infections caused by resistant strains.
Anti-inflammatory Effects
5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid has been evaluated for its anti-inflammatory properties. In various animal models, it has shown effectiveness comparable to standard anti-inflammatory drugs, reducing markers such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Agrochemical Applications
The compound is also utilized in the production of agrochemicals. Its structural characteristics allow it to function as a building block for the synthesis of more complex heterocyclic compounds used in agricultural applications.
Inhibition of Lactate Dehydrogenase
A focused study on the inhibition of lactate dehydrogenase revealed that derivatives of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid exhibited nanomolar inhibition, indicating their potential as first-in-class inhibitors suitable for probing LDH function in cellular models.
Antimicrobial Testing
In antimicrobial testing, 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid demonstrated significant activity against multiple strains, outperforming several standard antibiotics at comparable concentrations. These results underscore its potential utility in addressing infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Cycloalkyl Substituent Modifications
Functional Group Variations
Key Implications of Structural Differences
Steric Effects : The bulkiness of cyclopentyl may hinder interactions with sterically sensitive biological targets compared to cyclobutyl or cyclopropyl analogs .
Synthetic Viability : Discontinued analogs (e.g., CAS 1496710-35-0) suggest challenges in synthesis or purification, underscoring the importance of substituent positioning .
Reactivity : Functional groups like esters (e.g., methoxycarbonyl) or hydroxyls introduce distinct reactivity profiles, such as susceptibility to hydrolysis or hydrogen bonding .
Biological Activity
5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and applications in research and medicine.
Synthesis and Structural Characteristics
The synthesis of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid typically involves the reaction of cyclopentanone with hydrazine hydrate, leading to the formation of a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions to form the pyrazole ring. The compound's cyclopentyl group contributes distinct steric and electronic properties, enhancing its reactivity and interactions with biological targets.
The mechanism of action for 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid primarily involves enzyme inhibition. It binds to specific active sites on enzymes, blocking their activity and thereby influencing various biochemical pathways. This interaction can lead to significant biological effects, including anti-inflammatory and analgesic properties .
Biological Activities
5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer progression and inflammation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting specific pathways associated with inflammatory responses.
- Analgesic Properties : Its ability to modulate pain pathways indicates potential use in pain management therapies.
Research Findings
Several studies have investigated the biological activity of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid:
- Inhibition Studies : In vitro assays demonstrated that the compound inhibits key enzymes involved in inflammatory processes, showing IC50 values that indicate effective inhibition compared to standard inhibitors .
- Cancer Research : The compound has been evaluated for its effects on cancer cell lines, revealing cytotoxic activity against various types of cancer cells, including breast and prostate cancer cells. In one study, it was shown to induce apoptosis in these cells through caspase activation pathways .
- Molecular Modeling : Computational studies have suggested that the structural features of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid enhance its binding affinity to target proteins, supporting its role as a potential therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazole-5-carboxylic acid | Methyl group instead of cyclopentyl | Moderate enzyme inhibition |
| 1-Phenyl-3-methylpyrazole-5-carboxylic acid | Phenyl group instead of cyclopentyl | Higher cytotoxicity against cancer cells |
5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid stands out due to its cyclopentyl group, which imparts unique steric properties that may enhance its selectivity for certain biological targets compared to other pyrazole derivatives.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid resulted in a significant reduction in markers of inflammation compared to control groups. The findings suggest potential applications in treating inflammatory diseases such as arthritis.
Case Study 2: Cancer Cell Line Evaluation
In vitro studies using breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent.
Q & A
Q. Basic
- ¹H/¹³C-NMR : Assigns protons (e.g., cyclopentyl CH₂ at δ 1.5–2.0) and carbons (carboxylic acid C=O at ~170 ppm).
- IR spectroscopy : Confirms –COOH (broad ~2500–3300 cm⁻¹) and pyrazole ring (C=N stretch ~1600 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 236.65 for C₁₁H₉ClN₂O₂ analogs) validate the formula .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, cyclopentyl substituents may sterically hinder reactions at the pyrazole C-4 position. MD simulations can model solvation effects, critical for designing aqueous-phase reactions .
What experimental designs are optimal for evaluating its enzyme inhibition potential?
Q. Advanced
- Kinetic assays : Use Michaelis-Menten plots with purified enzymes (e.g., COX-2 for anti-inflammatory studies) and varying substrate/inhibitor concentrations .
- Docking studies : Align the compound’s structure (PDB ligand ID: 1XT) with enzyme active sites to identify binding motifs .
- Control experiments : Include positive controls (e.g., indomethacin) and assess off-target effects via counter-screening .
How should researchers address stability issues during long-term storage?
Q. Basic
- Storage conditions : –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
- Purity monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) detects degradation products .
What are the safety protocols for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing/dissolution to minimize inhalation of dust .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can mechanistic studies elucidate its anti-proliferative effects (e.g., in cancer cells)?
Q. Advanced
- Autophagy assays : Use LC3-II Western blotting to track autophagosome formation in treated cells .
- Pathway analysis : Inhibit mTOR/p70S6K via siRNA knockdown and measure downstream targets (e.g., p-4EBP1) .
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
